molecular formula C8H7IO2 B1587636 2-Iodo-4-methylbenzoic acid CAS No. 1829-21-6

2-Iodo-4-methylbenzoic acid

Cat. No. B1587636
CAS RN: 1829-21-6
M. Wt: 262.04 g/mol
InChI Key: WNVUYAMRIXEZAT-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da . It is also known by other names such as 2-Iod-4-methylbenzoesäure in German, Acide 2-iodo-4-méthylbenzoïque in French, and Benzoic acid, 2-iodo-4-methyl- in English .


Synthesis Analysis

The synthesis of 2-Iodo-4-methylbenzoic acid involves multiple steps . One method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained were purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methylbenzoic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The structure can be further analyzed using NMR and MS (GC) spectra .


Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-4-methylbenzoic acid are complex and can involve multiple steps . For instance, new isocoumarins were prepared efficiently from 2-iodobenzoic acid derivatives and hept-1-yne in a Sonogashira reaction, followed by spontaneous cyclization .


Physical And Chemical Properties Analysis

2-Iodo-4-methylbenzoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a molecular weight of 262.05 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 2-Iodo-4-methylbenzoic acid is used as a reagent in chemical synthesis . It’s often used in the formation of more complex organic compounds.
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the desired end product. Typically, it might be used in a coupling reaction such as a Suzuki-Miyaura or Sonogashira reaction .
  • Preparation of Methyl 2-Iodo-3-methylbenzoate

    • Field : Organic Chemistry
    • Application : 2-Iodo-3-methylbenzoic acid can be used in the synthesis of methyl 2-iodo-3-methylbenzoate .
    • Results : The result of this reaction would be the formation of methyl 2-iodo-3-methylbenzoate .
  • Preparation of N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate (SGIMB)

    • Field : Biochemistry
    • Application : 3-Iodo-4-methylbenzoic acid has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB), a compound used in biochemical research .
    • Results : The result of this reaction would be the formation of SGIMB .
  • Preparation of Methyl 2-Iodo-3-methylbenzoate

    • Field : Organic Chemistry
    • Application : 2-Iodo-3-methylbenzoic acid can be used in the synthesis of methyl 2-iodo-3-methylbenzoate .
    • Results : The result of this reaction would be the formation of methyl 2-iodo-3-methylbenzoate .
  • Preparation of 10,11-dihydro-10-oxodibenz [ b,f ]oxepin-4-acetic acid

    • Field : Organic Chemistry
    • Application : 2-Iodo-3-methylbenzoic acid can be used in the synthesis of 10,11-dihydro-10-oxodibenz [ b,f ]oxepin-4-acetic acid .
    • Results : The result of this reaction would be the formation of 10,11-dihydro-10-oxodibenz [ b,f ]oxepin-4-acetic acid .

Safety And Hazards

The safety data sheet for 2-Iodo-4-methylbenzoic acid indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUYAMRIXEZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401569
Record name 2-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methylbenzoic acid

CAS RN

1829-21-6
Record name 2-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CA Panetta, SM Garlick, HD Durst… - The Journal of …, 1990 - ACS Publications
… 2-Iodo-4-methylbenzoic Acid. Tetrabutylammonium bromide … fastest component was 2-iodo-4-methylbenzoic acid (see … The yield of 2-iodo-4-methylbenzoic acid from benzaldehyde …
Number of citations: 41 pubs.acs.org
W Carruthers, R Pooranamoorthy - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… The filtrate was acidified with hydrochloric acid and the 2-iodo-4-methylbenzoic acid was collected. Crystallisation from benzene gave plates (6-9 g), mp 126-127 "C (lit.,13 127 "C) (…
Number of citations: 12 pubs.rsc.org
EB Merkushev - Synthesis, 1988 - thieme-connect.com
Chair of Organic Chemistry, Polytechnical Institute. 634004 Tomsk, USSR lodoaromatic compounds are useful synthetic reagents for fine organic synthesis. Advances in the synthesis of …
Number of citations: 329 www.thieme-connect.com
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The Friedel–Crafts acetylation and benzoylation of iodobenzene and the isomeric iodotoluenes have been investigated in a range of solvents and at a range of temperatures. Under …
Number of citations: 15 pubs.rsc.org
Y Xi, X Yang, H Zhang, H Liu, P Watson, F Yang - Chemosphere, 2020 - Elsevier
… benzoic acid homologues with higher logD values (2-iodo-4-methylbenzoic acid (logD = −0.3), 1-… The fluorescence spectra of 2-iodo-4-methylbenzoic acid, 1-bromo-2-naphthoic acid, 4-…
Number of citations: 11 www.sciencedirect.com
FM Irudayanathan, J Noh, J Choi… - Advanced Synthesis & …, 2014 - Wiley Online Library
… Using substituted 2-iodobenzoic acids, such as 2-iodo-6-methoxybenzoic acid and 2-iodo-4-methylbenzoic acid selectively provided the desired isoindolin-1-ones 3ba, 3bh and 3ca in …
Number of citations: 37 onlinelibrary.wiley.com
N Masurier, F Estour, MT Froment, B Lefèvre… - European journal of …, 2005 - Elsevier
… To a solution of 3 g (11.4 mmol) of 2-iodo-4-methylbenzoic acid (7) in 15 ml (370 mmol) of methanol, were added 1.5 ml of concentrated sulfuric acid. The mixture was refluxed for 5 h. …
Number of citations: 60 www.sciencedirect.com
M Shea - 2019 - conservancy.umn.edu
… Reaction of 2-iodo-4-methylbenzoic acid and thionyl chloride according to the general procedure afforded the crude acyl chloride. Reaction of the crude acyl chloride (1.070g, 3.81 mmol…
Number of citations: 2 conservancy.umn.edu
SC Klasen - 2015 - search.proquest.com
In recent years, organohypervalent iodine compounds have emerged as environmentally friendly and efficient reagents for various synthetically useful oxidative transformations. The …
Number of citations: 1 search.proquest.com
D Del Mazza, MG Reinecke - The Journal of Organic Chemistry, 1988 - ACS Publications
… 4-dimethoxynaphthalene (44),66 biphenylene (46),46 2,5-diphenylthiophene (50c),67 2-phenylbenzo[6]thiophene (52),68 methyl o- (2-thienyl)benzoate,33 2-iodo-4-methylbenzoic acid.…
Number of citations: 49 pubs.acs.org

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